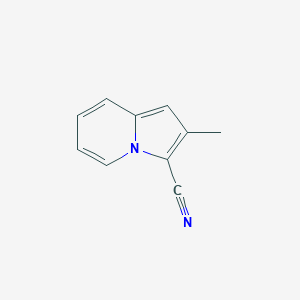

2-Methylindolizine-3-carbonitrile

Description

Properties

IUPAC Name |

2-methylindolizine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-8-6-9-4-2-3-5-12(9)10(8)7-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRPPHJKNIVZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Design and Mechanism

The Baylis-Hillman reaction, leveraging tertiary amine catalysis, enables the coupling of pyridine-2-carboxaldehydes with acrylate derivatives to form indolizine precursors. For 2-methylindolizine-3-carbonitrile, methyl vinyl ketone or acrylonitrile derivatives serve as critical reactants. The reaction proceeds via a conjugate addition-elimination sequence, where the nucleophilic pyridine nitrogen attacks the α-position of the acrylate, followed by intramolecular cyclization.

Tschitschibabin Reaction with α-Bromo Carbonyl Compounds

Historical Context and Adaptations

The classical Tschitschibabin reaction employs α-bromo ketones and pyridyl acetates to construct indolizines. For this compound, ethyl 2-pyridylacetate reacts with α-bromoacetonitrile under basic conditions (KOH/ethanol). The mechanism involves aldol-like condensation, followed by bromide elimination and cyclization.

Experimental Protocol

Challenges

-

Regioselectivity : Competing formation of 1-cyanoindolizines requires precise temperature modulation.

-

Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) resolves regioisomers.

Nitro Ketene Dithioacetal-Mediated Cyclization

Methodology Overview

1-Cyanomethylpyridinium salts (e.g., 1a-i ) react with 1,1-bis(methylthio)-2-nitroethylene (2 ) in ethanol-triethylamine to afford 2-methylthioindolizine-3-carbonitriles (3 ). Desulfurization using Raney nickel in ethanol selectively removes the methylthio group, yielding this compound.

Stepwise Procedure

Advantages

-

Functional Group Tolerance : Nitro and cyano groups remain intact during cyclization.

-

Scalability : Gram-scale synthesis is feasible with minimal purification.

Post-Functionalization of Indolizine Intermediates

Cyanation of 2-Methylindolizine

2-Methylindolizine undergoes palladium-catalyzed cyanation using Zn(CN)₂ and CuI in DMF at 100°C. This method, adapted from aryl cyanide synthesis, achieves 50–60% yield but requires anhydrous conditions.

Oxidative Methods

Treating 2-methylindolizine with iodine monochloride (ICl) in acetonitrile introduces a nitrile group via radical intermediates. However, over-oxidation to carboxylic acids limits utility (yield: 40–45%).

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Baylis-Hillman | Pyridine-2-carboxaldehyde | DABCO, 130°C | 70 | High atom economy | Polymerization side reactions |

| Tschitschibabin | Ethyl 2-pyridylacetate | KOH, reflux | 60 | Regioselective | Low functional group tolerance |

| Nitro Ketene Dithioacetal | 1-Cyanomethylpyridinium salt | Ethanol-TEA, 60°C | 68 | Scalable, mild conditions | Requires desulfurization step |

| Post-Functionalization | 2-Methylindolizine | Pd catalysis, 100°C | 55 | Modular approach | Low yield, expensive reagents |

Chemical Reactions Analysis

Types of Reactions

2-Methylindolizine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted indolizine derivatives .

Scientific Research Applications

2-Methylindolizine-3-carbonitrile has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylindolizine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis .

Comparison with Similar Compounds

Substituted Indole Derivatives

2-Methyl-1H-indole-3-carbonitrile (CAS 51072-83-4)

- Structural Features : Substituted at the 2-position with a methyl group and the 3-position with a nitrile.

- Comparison : Shares a similarity score of 0.88 with 2-Methylindolizine-3-carbonitrile, indicating a close structural relationship. However, the indole core lacks the pyridine ring present in indolizine, reducing aromatic conjugation .

- Applications : Used as a precursor in synthesizing bioactive indole alkaloids.

- 5-Amino-1H-indole-3-carbonitrile (CAS 159768-57-7) Structural Features: Contains an amino (-NH2) group at the 5-position. Comparison: Higher similarity score (0.91) due to the nitrile group at the 3-position.

Halogenated Indolizine Derivatives

- 8-Bromo-3-(cyclopropanylcarbonyl)-5-methylindolizine-1-carbonitrile Structural Features: Bromine at the 8-position, cyclopropanecarbonyl at the 3-position, and nitrile at the 1-position. Comparison: The bromine atom increases molecular weight (303.16 g/mol) and may enhance electrophilic substitution reactivity. Crystallographic studies reveal three independent molecules in the asymmetric unit, suggesting diverse packing arrangements .

1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile

Functionalized Indolizine Derivatives

- 2-(Chloromethyl)-3-formylindolizine-1-carbonitrile (CAS 1000932-16-0) Structural Features: Chloromethyl and formyl groups. Comparison: The formyl group (-CHO) enables further functionalization (e.g., condensation reactions), while the chloromethyl (-CH2Cl) group increases reactivity in nucleophilic substitutions. Safety data highlight hazards (H303, H313, H333), necessitating stringent handling protocols compared to non-halogenated analogs .

- 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizine-3-carbonitrile Structural Features: Pyrazole ring fused via a carbonyl linkage. The carbonyl group may stabilize the molecule via resonance .

Comparative Data Table

| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituents | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|---|

| This compound | Not provided | ~188.22 (estimated) | 2-CH3, 3-CN | Reference | Intermediate in drug synthesis |

| 2-Methyl-1H-indole-3-carbonitrile | 51072-83-4 | 156.18 | 2-CH3, 3-CN | 0.88 | Precursor for indole alkaloids |

| 5-Amino-1H-indole-3-carbonitrile | 159768-57-7 | 157.17 | 5-NH2, 3-CN | 0.91 | Enhanced solubility via H-bonding |

| 8-Bromo-5-methylindolizine-1-carbonitrile | Not provided | 303.16 | 8-Br, 1-CN, cyclopropanylcarbonyl | N/A | Crystallographic diversity in packing |

| 2-(Chloromethyl)-3-formylindolizine-1-CN | 1000932-16-0 | 218.63 | 2-CH2Cl, 3-CHO | N/A | High reactivity; drug impurity reference |

Key Findings and Implications

- Electronic Effects : Nitrile groups at the 3-position enhance electron-withdrawing properties, stabilizing intermediates in synthetic pathways .

- Steric and Solubility Considerations : Bulky substituents (e.g., cyclopropanyl) reduce solubility but may improve target specificity in drug design .

- Safety Profiles : Halogenated derivatives (e.g., chloromethyl) require rigorous safety protocols due to inhalation and dermal hazards .

Q & A

Q. What are the most reliable synthetic routes for 2-Methylindolizine-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis of this compound typically involves cyclization reactions. For example, propargylamine derivatives can undergo thermal or catalytic cyclization to form the indolizine core, followed by nitrile group introduction via substitution or oxidation. Reaction optimization includes temperature control (80–120°C), solvent selection (e.g., ethanol/water mixtures for high yields), and catalyst use (e.g., Pd/C for hydrogenation steps). Parallel monitoring with TLC or HPLC ensures purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Essential for confirming the 3D structure. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used .

- NMR spectroscopy : H and C NMR identify methyl and nitrile group positions. Aromatic proton splitting patterns resolve substitution on the indolizine ring.

- FT-IR : The nitrile stretch (~2200 cm) confirms the functional group .

Q. How does the nitrile group influence the compound’s reactivity in substitution or addition reactions?

The electron-withdrawing nitrile group enhances electrophilic substitution at the indolizine ring’s electron-rich positions (e.g., C-1 or C-8). It also participates in nucleophilic additions under basic conditions, forming intermediates for heterocyclic expansions (e.g., tetrazole synthesis via [3+2] cycloadditions) .

Advanced Research Questions

Q. What computational methods are recommended for modeling the electronic properties of this compound?

Density functional theory (DFT) with gradient-corrected exchange-energy functionals (e.g., B88 or B3LYP) accurately predicts frontier molecular orbitals, charge distribution, and dipole moments. Basis sets like 6-311++G(d,p) are suitable for optimizing geometries and simulating UV-Vis spectra .

Q. How does this compound interact with metal ions, and what analytical applications arise from these interactions?

The nitrile and aromatic N atoms act as weak Lewis bases, forming complexes with transition metals (e.g., Cu, Fe). Voltammetric studies (cyclic voltammetry) reveal redox behavior, enabling its use as a sensor for metal ion detection in environmental samples. Stability constants of complexes are determined via Job’s method .

Q. What strategies resolve contradictions in reported biological activity data for indolizine derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) often stem from assay conditions (e.g., solvent polarity affecting solubility) or structural analogs with minor substituent changes. Meta-analyses comparing log, steric parameters, and binding pocket compatibility (via molecular docking) can rationalize differences .

Q. How can crystallographic disorder in this compound derivatives be addressed during refinement?

For disordered structures, split-atom models in SHELXL or constraints (e.g., SIMU/ISOR) improve refinement stability. High-resolution data (<1.0 Å) and twinning detection (via R analysis) are critical. ORTEP-3 visualizes thermal ellipsoids to validate atom placement .

Q. What experimental designs are optimal for studying its potential as a kinase inhibitor?

- Enzyme assays : Use recombinant kinases (e.g., EGFR or CDK2) with ATP-competitive assays (IC determination).

- Structure-activity relationships (SAR) : Synthesize analogs with modified methyl/nitrile groups and compare inhibition profiles.

- Molecular dynamics (MD) : Simulate binding stability using AMBER or GROMACS, focusing on hydrogen bonds with catalytic lysine residues .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.